5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102995-76-6 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
5-(furan-2-yl)-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C12H8N2O2/c15-11-4-3-8-9(14-11)5-6-13-12(8)10-2-1-7-16-10/h1-7H,(H,14,15) |
InChI Key |
JTCFIMFXVOHMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC3=C2C=CC(=O)N3 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Mechanistic Investigations of 5 Furan 2 Yl 1,6 Naphthyridin 2 1h One Analogues
Impact of Furan (B31954) Substitutions and Positional Isomerism on Biological Efficacy
The furan ring tethered at the C5 position of the 1,6-naphthyridin-2(1H)-one scaffold plays a crucial role in modulating the biological properties of these compounds. Both the substitution pattern on the furan ring and its presence as a key pharmacophoric element are critical determinants of activity.
Influence of Furan Substitution Patterns on Compound Activity
The substitution on the furan moiety can significantly influence the biological activity of the parent compound. For instance, in a series of 1-(Furan-2-ylmethyl)pyrrolidine-based derivatives, various substitutions on the furan ring were explored to enhance their inhibitory activity against the ST2/IL-33 pathway, which is implicated in conditions like graft-versus-host disease. nih.gov Although not directly 5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one analogues, these studies provide valuable insights into how furan ring functionalization can impact biological outcomes. The introduction of a nitro group at the 5-position of the furan ring, coupled with various phenyl substitutions at the 2-position, led to compounds with varying inhibitory potencies. nih.gov This underscores the principle that modifying the electronic and steric properties of substituents on the furan ring can fine-tune the interaction of the molecule with its biological target.
Influence of Naphthyridine Core Modifications on Bioactivity
Alterations to the 1,6-naphthyridin-2(1H)-one core, including the pattern of substitution and the degree of saturation, have profound effects on the biological activity of the resulting analogues.
Significance of Specific Substitution Patterns on the 1,6-Naphthyridin-2(1H)-one Scaffold
A comprehensive analysis of the substitution patterns on the 1,6-naphthyridin-2(1H)-one scaffold reveals distinct trends for analogues with a single versus a double bond between the C3 and C4 positions. mdpi.com For derivatives with a C3-C4 single bond, the most prevalent pattern is the absence of a substituent at the C5 position. mdpi.comnih.gov Conversely, in compounds with a C3-C4 double bond, the presence of carbon-based substituents at the C8 position is significantly more common. mdpi.com These structural preferences are likely linked to the different biological targets these two classes of compounds are designed to address. mdpi.com For example, a series of 1,6-naphthyridine-2-one derivatives were developed as potent and selective FGFR4 kinase inhibitors for colorectal cancer treatment, where specific substitutions were crucial for activity. nih.gov
The following table summarizes the prevalence of substitution patterns at the C5 position for 1,6-naphthyridin-2(1H)-ones with a C3-C4 single bond. mdpi.comnih.gov
| Substituent at C5 | Percentage of Diversity |
| Hydrogen | ~79% |
| Halogen | ~15% |
| Oxygen | ~5% |
| Carbon | ~1% |
| Nitrogen | ~0.77% |
Specific Biological Activity Profiles and Associated SAR Studies
The 1,6-naphthyridin-2(1H)-one scaffold has been explored for a variety of biological activities, with SAR studies guiding the optimization of lead compounds. For instance, in the development of FGFR4 inhibitors, a preliminary SAR analysis of novel 1,6-naphthyridine-2-one derivatives identified a preferred compound, 19g, which demonstrated excellent kinase selectivity and significant cytotoxic effects against colorectal cancer cell lines. nih.gov This compound also effectively disrupted the phosphorylation of FGFR4 and its downstream signaling pathways. nih.gov
In another study, a series of 1,2,3,4-tetrahydrobenzo[h] mdpi.comnih.govnaphthyridines were designed as acetylcholinesterase (AChE) inhibitors. A seemingly minor bioisosteric replacement of an oxygen atom with a nitrogen atom resulted in a dramatic increase in inhibitory activity against both electric eel AChE (EeAChE) and human AChE (hAChE). nih.gov This highlights the sensitivity of biological activity to subtle structural modifications.
The table below provides a glimpse into the diverse biological activities associated with the 1,6-naphthyridin-2(1H)-one scaffold and its analogues.
| Compound Class | Biological Activity | Key SAR Findings |
| 1,6-Naphthyridin-2-one derivatives | FGFR4 Inhibition (Anticancer) | Specific substitutions on the naphthyridine core are crucial for kinase selectivity and potency. nih.gov |
| 1,2,3,4-Tetrahydrobenzo[h] mdpi.comnih.govnaphthyridines | Acetylcholinesterase (AChE) Inhibition | A bioisosteric O to NH replacement dramatically increased inhibitory activity. nih.gov |
| 1,6-Naphthyridin-2(1H)-ones (C3-C4 double bond) | Antitumor | This structural feature is strongly correlated with antitumor applications. mdpi.comnih.gov |
| 1,6-Naphthyridin-2(1H)-ones (C3-C4 single bond) | Cardiovascular | This structural feature is predominantly associated with cardiovascular system targets. mdpi.comnih.gov |
Antimicrobial Activity Investigations
The naphthyridine core, a key feature of the title compound, is a well-established pharmacophore in antimicrobial drug discovery. nih.gov The incorporation of a furan moiety further enhances the potential for diverse biological interactions. researchgate.net
Naphthyridine derivatives have a long history of use as antibacterial agents, with nalidixic acid being one of the earliest examples. nih.gov The basic structure of 4-oxo-1,8-naphthyridine-3-carboxylic acid is central to many commercially available antibacterial drugs. nih.gov The introduction of a fluorine atom and a piperazine (B1678402) ring to the naphthyridine structure has led to potent broad-spectrum antibiotics like enoxacin. nih.gov
Research into naphthyridin-2-one derivatives has identified compounds with significant inhibitory effects on bacterial enzymes essential for survival. For instance, certain derivatives featuring an indole (B1671886) moiety have been shown to be potent inhibitors of bacterial enoyl-ACP reductases, FabI and FabK. nih.gov Furthermore, some 1,8-naphthyridine-3-carbonitrile (B1524053) analogues have demonstrated notable antibacterial activity. nih.gov
The furan nucleus itself is a crucial component in many antibacterial agents, and its inclusion in novel molecular designs is a common strategy in medicinal chemistry. researchgate.net Naphtho[2,1-b]furan derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. bohrium.com Specifically, 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan has been identified as a particularly active compound against a range of bacteria. medcraveonline.com
Analogues incorporating the naphthyridine and furan motifs have also been investigated for their antifungal properties. For example, 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile has shown strong fungicidal activity against Aspergillus niger. nih.gov
Synthetic naphthoquinones, which can be considered related structures, have demonstrated activity against various dermatophytes and opportunistic fungi. nih.gov One particular compound, 3a,10b-dihydro-1H-cyclopenta[b]naphtho[2,3-d]furan-5,10-dione, exhibited low minimum inhibitory concentrations (MICs) against dermatophytes and Cryptococcus spp. nih.gov Its mechanism of action appears to involve disruption of the fungal cell membrane. nih.gov The prodrug 5-fluorocytosine (B48100) (5FC) shows potent activity against pathogenic species of Candida and Cryptococcus. plos.org
Derivatives of 1,6-naphthyridine (B1220473) have shown promise as antiviral agents, particularly against human cytomegalovirus (HCMV). nih.gov Some analogues have exhibited significantly lower inhibitory concentrations against HCMV strains compared to the established antiviral drug ganciclovir. nih.gov Importantly, these compounds remained effective against HCMV strains that were resistant to other antiviral drugs, suggesting a novel mechanism of action. nih.gov The antiviral activity of these compounds appears to target the early and late stages of viral replication. nih.gov
Furthermore, certain 5-(2-substituted vinyl)-6-aza-2'-deoxyuridines, which share structural similarities, have been tested for their activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2). nih.gov
The fight against tuberculosis has led to the exploration of naphthyridine derivatives as potential anti-mycobacterial agents. researchgate.net The piperazine ring is a key structural feature in many compounds with activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov
The combination of a furan ring with a piperazine moiety attached to a naphthyridine scaffold has yielded promising results. Specifically, a 1,8-naphthyridine (B1210474) derivative containing a 5-nitrofuran heteroaromatic ring on a piperazine substituent, 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12), demonstrated significant anti-tubercular activity with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. nih.gov This was comparable to the standard drug ethambutol. nih.gov Another study on 5-nitrofuran-tagged imidazo-fused azoles found that N-cyclohexyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b]thiazol-5-amine showed an MIC value of 6.2 µg/mL against the H37Rv drug-sensitive strain of Mycobacterium tuberculosis. semanticscholar.org
Anticancer Activity Investigations
The versatile 1,6-naphthyridin-2(1H)-one scaffold has also been extensively explored for its potential in cancer therapy. nih.gov
Derivatives of 1,6-naphthyridin-2-one have been designed and synthesized as inhibitors of fibroblast growth factor receptor 4 (FGFR4), a promising target in cancer therapy, particularly for colorectal and hepatocellular carcinoma. nih.govnih.gov
Studies on novel naphthoquinone-furan-2-cyanoacryloyl hybrids have identified compounds with significant cytotoxic effects. nih.gov One such compound, 5c, demonstrated potent inhibition of HeLa cell proliferation with an IC₅₀ value of 3.10 ± 0.02 μM. nih.gov This compound was found to induce apoptosis and trigger the generation of reactive oxygen species (ROS). nih.gov
The cytotoxic potential of various extracts has also been evaluated against the A549 human lung cancer cell line. nih.gov
Table 1: Antimicrobial Activity of Selected Naphthyridine and Furan Analogues
| Compound/Analogue | Target Organism(s) | Activity/Potency | Reference(s) |
| 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile | Aspergillus niger | Strong fungicidal activity | nih.gov |
| 3a,10b-dihydro-1H-cyclopenta[b]naphtho[2,3-d]furan-5,10-dione | Dermatophytes, Cryptococcus spp. | MICs: 5-28 μg/mL (dermatophytes), 3-5 μg/mL (Cryptococcus spp.) | nih.gov |
| 1,6-Naphthyridine Analogues | Human cytomegalovirus (HCMV) | 39- to 223-fold lower IC₅₀ than ganciclovir | nih.gov |
| 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12) | Mycobacterium tuberculosis H37Rv | MIC: 6.25 μg/mL | nih.gov |
| N-cyclohexyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b]thiazol-5-amine | Mycobacterium tuberculosis H37Rv | MIC: 6.2 µg/mL | semanticscholar.org |
Table 2: Anticancer Activity of Selected Analogues
| Compound/Analogue | Cancer Cell Line(s) | Activity/Potency (IC₅₀) | Reference(s) |
| Naphthoquinone-furan-2-cyanoacryloyl hybrid (5c) | HeLa | 3.10 ± 0.02 μM | nih.gov |
Modulation of Key Cellular Pathways (e.g., Topoisomerase Inhibition, Kinase Inhibition, Apoptosis Induction)
The 1,6-naphthyridin-2(1H)-one scaffold, particularly when functionalized with moieties like a furan ring, is a "privileged structure" in medicinal chemistry, recognized for its interaction with various biological receptors. nih.gov This structural framework is central to the development of agents that modulate critical cellular pathways, leading to anticancer effects. Key mechanisms include the inhibition of topoisomerases and kinases, and the induction of apoptosis.
Topoisomerase Inhibition Topoisomerases are vital enzymes that regulate DNA topology and are crucial for chromosome metabolism. nih.gov Drugs that poison these enzymes prevent the re-ligation of DNA breaks, trapping the enzyme on the DNA and leading to cell death. nih.gov These agents are potent inhibitors of DNA synthesis. nih.gov While direct studies on this compound as a topoisomerase inhibitor are not extensively detailed, the anticancer activities of related quinone-bearing compounds are often linked to the inhibition of topoisomerase I and II. nih.gov The general class of type II topoisomerase inhibitors has proven to be a rich source of therapeutic agents. nih.gov
Kinase Inhibition Kinase inhibition is a prominent mechanism for compounds with the 1,6-naphthyridin-2(1H)-one core. Ripretinib, a notable drug with this scaffold, is an approved kinase inhibitor for treating advanced gastrointestinal stromal tumors. nih.gov This highlights the potential of the naphthyridinone ring system in designing kinase inhibitors. Further research into related structures shows that Naphtho[1,2-b]furan-4,5-dione (NFD), a furan-containing compound, effectively suppresses the phosphorylation of Janus kinase 2 (JAK2) in breast cancer cells. nih.gov The inhibition of JAK2 by NFD subsequently blocks downstream signaling pathways involving STAT3, Src, and PI3K/Akt, which are critical for cancer cell survival. nih.gov
Apoptosis Induction Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Analogues of this compound have demonstrated significant pro-apoptotic activity. For instance, a series of novel naphthoquinone-furan-2-cyanoacryloyl hybrids have been shown to induce apoptosis in HeLa cells in a dose-dependent manner. nih.gov One potent compound from this series, 5c, not only inhibited cell proliferation with an IC50 value of 3.10 µM but also triggered the generation of reactive oxygen species (ROS), which contributes to apoptosis. nih.gov Similarly, Naphtho[1,2-b]furan-4,5-dione (NFD) induces apoptosis in MDA-MB-231 breast cancer cells, characterized by an increase in the sub-G1 cell population, activation of caspases, and loss of mitochondrial membrane potential. nih.govnih.gov The pro-apoptotic effects of NFD are mediated through the activation of JNK and ERK signaling pathways. nih.gov
Table 1: Antiproliferative and Apoptotic Activity of a Naphthoquinone-Furan Hybrid (Compound 5c)
| Cell Line | Activity | Measurement | Result | Source |
|---|---|---|---|---|
| HeLa | Anti-proliferative | IC50 | 3.10 ± 0.02 µM | nih.gov |
| HeLa | Apoptosis Induction | % of Apoptotic Cells (at 12 µM) | 46.70% | nih.gov |
Anti-inflammatory Actions and Mechanisms
Analogues containing the furan-naphthyridinone backbone exhibit significant anti-inflammatory properties through various mechanisms, primarily involving the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and nitric oxide synthase (NOS).
Cyclooxygenase (COX) Inhibition Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes, which are responsible for prostaglandin (B15479496) synthesis. researchgate.net There is a significant research focus on developing selective COX-2 inhibitors to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition. researchgate.netnih.gov Furan derivatives have emerged as promising candidates for selective COX-2 inhibition. researchgate.net For example, spiroindolone analogues that incorporate a benzofuran (B130515) moiety have shown selective COX-1 inhibitory activity. nih.gov In another study, Kuwanon A, a derivative isolated from Morus alba, demonstrated potent and selective COX-2 inhibitory activity (IC50 = 14 µM) comparable to the standard drug celecoxib. nih.gov
Table 2: COX Inhibitory Activity of Selected Furan-Related Compounds
| Compound | Target | Measurement | Result | Selectivity Index (SI) | Source |
|---|---|---|---|---|---|
| Kuwanon A | COX-2 | IC50 | 14 µM | >7.1 | nih.gov |
| Celecoxib (Reference) | COX-2 | IC50 | - | >6.3 | nih.gov |
| Compound 5a (Spiroindolone-benzofuran) | COX-1 | IC50 | 20.42 ± 0.55 µM | Selective for COX-1 | nih.gov |
Nitric Oxide Synthase (NOS) Inhibition Elevated production of nitric oxide (NO) is implicated in numerous inflammatory conditions. nih.gov Therefore, inhibiting nitric oxide synthase (NOS), the enzyme responsible for NO production, is a valid therapeutic strategy. nih.gov A Maillard reaction product, [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol, which has structural similarities to the furan portion of the target compound, has been shown to produce a dose-dependent inhibition of extracellular NO production and inducible NOS (iNOS) translation in Caco-2 cells. nih.gov This effect was found to be more potent than that of the specific iNOS inhibitor, aminoguanidine. nih.gov However, the study also noted that the anti-inflammatory properties were cell-specific and did not involve the inhibition of COX-2 or NF-κB in the tested cell lines. nih.gov
Neuropharmacological Effects (e.g., Antidepressant, Anxiolytic, Antiparkinsonian, Impact on Alzheimer's Disease Models)
The chemical architecture of this compound suggests potential interactions with central nervous system targets, leading to a range of neuropharmacological effects.
Antidepressant and Anxiolytic Effects The serotonergic system, particularly the 5-HT receptors, is a key target for antidepressant and anxiolytic drugs. nih.govnih.gov Phenylpiperazine derivatives are known for their potential antidepressant and anxiolytic properties. nih.gov A study on new dual 5-HT1A and 5-HT7 receptor antagonists demonstrated potent antidepressant-like and anxiolytic-like activities in animal models. nih.gov Furthermore, selective antagonists of the 5-HT6 receptor have also shown antidepressant and anxiolytic effects. nih.gov Research on pyridazin-3(2H)-one derivatives bearing a benzofuran moiety revealed significant antidepressant-like activity in the forced swimming test in mice, without causing motor impairment. researchgate.net Similarly, a functionalized 3-selanyl benzo[b]furan compound exhibited antidepressant-like effects in mice, with evidence suggesting interaction with the serotonergic system (5-HT1A, 5-HT2A/C, and 5-HT3 receptors). nih.gov
Antiparkinsonian and Impact on Neurodegenerative Disease Models Parkinson's disease is a progressive neurodegenerative disorder characterized by the aggregation of α-synuclein. nih.gov A series of novel furan-2-yl-1H-pyrazoles were found to effectively inhibit α-synuclein aggregation in vitro, with efficacy comparable to the promising drug candidate anle138b. nih.gov This indicates that the furan-pyrazole scaffold could be a valuable starting point for developing therapies targeting α-synuclein self-assembly in Parkinson's disease. nih.gov Additionally, rhapontin (B192571), a natural compound with antioxidant and anti-inflammatory properties, has been shown to ameliorate the loss of dopaminergic neurons and gastrointestinal dysfunction in a mouse model of Parkinson's disease by activating the NRF2 pathway. nih.gov
Other Pharmacological Activities (e.g., Antioxidant, Immunomodulatory, Analgesic, Anti-ulcer, Antihypertensive Properties)
Beyond its role in cancer and CNS disorders, the furan-naphthyridinone structural class and its analogues possess a diverse range of other pharmacological activities.
Antioxidant Properties The antioxidant activity of related compounds often contributes to their other therapeutic effects. For example, the neuroprotective effects of rhapontin in a Parkinson's disease model are linked to its antioxidant and anti-inflammatory actions, which involve the activation of the NRF2 transcription factor. nih.gov
Immunomodulatory Effects Compounds containing a benzofuran core have been evaluated for their ability to modulate the immune system. nih.gov A study on 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone and its synthetic derivatives found that they could modulate the innate immune response of phagocytes. nih.gov Specifically, these compounds inhibited the respiratory burst and chemotactic migration of human polymorphonuclear leukocytes (PMNs), suggesting their potential as leads for new immunomodulatory agents. nih.gov
Analgesic, Anti-ulcer, and Antihypertensive Properties While direct evidence for the analgesic, anti-ulcer, or antihypertensive properties of this compound is limited, related heterocyclic structures have shown promise in these areas. For example, the leaves of Urtica simensis, used traditionally for gastric ulcers, have demonstrated significant anti-ulcer activity in rat models, likely due to a combination of phytochemicals. nih.gov The broad bioactivity of heterocyclic compounds suggests that derivatives of the furan-naphthyridinone scaffold could be explored for these therapeutic applications in the future.
Computational Chemistry and Molecular Modeling for 5 Furan 2 Yl 1,6 Naphthyridin 2 1h One
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Structural Characterization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for characterizing the intrinsic electronic and structural properties of a molecule. DFT is a robust method used to optimize molecular geometry and analyze electronic structures, providing a reliable foundation for understanding a compound's stability and reactivity. nih.govnih.gov
For 5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one, DFT calculations would be performed to determine its most stable three-dimensional conformation. These calculations yield crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Studies on analogous furan-containing molecules, such as (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, have utilized DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set to successfully calculate these electronic properties. epstem.net Similar investigations into furan's reactivity show that it tends to act as an electron donor. mdpi.comresearchgate.net The analysis of local reactivity can pinpoint which atoms within the furan (B31954) ring are most likely to engage in interactions, with some atoms showing a higher affinity to accept electrons and others a tendency to donate them. mdpi.com These computational approaches provide a framework for predicting the electronic behavior of the title compound.
Table 1: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance for this compound |
|---|---|---|
| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Predicts bond lengths, bond angles, and dihedral angles. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's capacity to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's capacity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and polarizability. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions for reactions. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is crucial for identifying potential biological targets and understanding the binding mechanism at a molecular level. nih.govplos.org The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, often expressed as a docking score in kcal/mol. nih.govnih.gov
For this compound, docking simulations would be employed to screen its potential against various therapeutic targets. The 1,6-naphthyridin-2(1H)-one scaffold has been investigated as a core for developing inhibitors of targets like the Hsp90 chaperone protein. nih.gov Docking studies on related naphthyridine derivatives have successfully predicted their binding mechanisms within kinase domains, such as CDK2 and c-Met kinase, highlighting key interactions. researchgate.netrsc.org
The simulation evaluates how the ligand fits into the target's binding pocket and identifies non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For instance, docking studies on similar heterocyclic compounds have revealed that aromatic rings, like the furan in the title compound, can form crucial π-π stacking interactions with amino acid residues such as tryptophan. nih.gov
Table 2: Example of Molecular Docking Simulation Results for a Hypothetical Target
| Parameter | Value/Description | Implication for Binding |
|---|---|---|
| Target Protein | e.g., Cyclin-Dependent Kinase 2 (CDK2) | A common target for anticancer drug discovery. |
| Docking Score | e.g., -7.5 kcal/mol | A lower score indicates a higher predicted binding affinity. |
| Hydrogen Bonds | e.g., with LEU83, ASP86 | Strong, directional interactions that anchor the ligand in the binding site. |
| π-π Stacking | e.g., Furan ring with PHE80 | Aromatic interactions that contribute to binding stability. |
| Hydrophobic Interactions | e.g., Naphthyridinone core with ILE10, VAL18 | Interactions with nonpolar residues that enhance binding. |
Conformational Analysis and Binding Mode Studies for Receptor Interactions
Conformational analysis and binding mode studies are extensions of molecular docking that provide a more dynamic and detailed picture of the ligand-receptor complex. While docking provides a static snapshot, these studies can explore the flexibility of both the ligand and the receptor, leading to a more accurate understanding of the interaction. Molecular Dynamics (MD) simulations are often used to observe the stability of the docked pose over time. nih.govmdpi.com
These studies for this compound would focus on how the molecule adapts its shape (conformation) to fit optimally within the receptor's active site. The analysis would detail the specific interactions that stabilize the complex. For example, studies on related quinoline-based compounds have shown how the molecule orients itself to form specific hydrogen bonds and face-to-face π-π interactions with key arginine residues in a target like NF-κB. researchgate.net Similarly, research on hexahydrobenzo nih.govresearchgate.netnaphthyridin-5-ones has explored their interactions with serotonin (B10506) receptors, demonstrating the importance of the core structure in achieving receptor affinity. researchgate.net
The binding mode describes the precise orientation of the ligand and the network of interactions it forms. For the title compound, this would involve analyzing the roles of the furan ring, the naphthyridinone core, and the lactam (amide) group. The oxygen of the furan ring and the nitrogen and oxygen atoms in the naphthyridinone core are potential hydrogen bond acceptors or donors, which are critical for specific recognition by a receptor.
Analytical Characterization Methodologies for 5 Furan 2 Yl 1,6 Naphthyridin 2 1h One and Its Intermediates
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are vital for assessing the purity of synthesized compounds and for their isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.
For a compound like 5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one , HPLC would be the method of choice for quantitative purity analysis. A suitable reversed-phase HPLC method would likely utilize a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time and peak purity would be indicative of the compound's identity and homogeneity.
TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For the synthesis of This compound , TLC would be used to track the consumption of the starting materials, such as 5-Bromo-1,6-naphthyridin-2(1H)-one and Furan-2-ylboronic acid , and the formation of the product. The choice of eluent (a mixture of non-polar and polar solvents, for example, hexane (B92381) and ethyl acetate) would be optimized to achieve good separation between the spots corresponding to the starting materials and the product. The spots can be visualized under UV light.
Table 2: Chromatographic Methods for Compound Analysis
| Method | Application | Typical Conditions |
| HPLC | Purity assessment and quantification | Reversed-phase C18 column, water/acetonitrile or water/methanol gradient. |
| TLC | Reaction monitoring and qualitative purity check | Silica gel plates, visualization under UV light, eluent system such as hexane/ethyl acetate (B1210297). |
Elemental Analysis and Microanalysis for Compound Composition Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance.
For This compound (C₁₂H₈N₂O₂), the theoretical elemental composition can be calculated. Experimental data from an elemental analyzer should closely match these theoretical values to support the proposed structure. Similarly, for the intermediate 5-Bromo-1,6-naphthyridin-2(1H)-one (C₈H₅BrN₂O), elemental analysis would be used to verify its elemental composition. Commercial suppliers of this intermediate often provide purity data, for instance, a purity of 96% has been reported. sigmaaldrich.com
Table 3: Theoretical Elemental Composition
| Compound | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Oxygen (%) | Bromine (%) |
| This compound | 67.92 | 3.80 | 13.20 | 15.08 | - |
| 5-Bromo-1,6-naphthyridin-2(1H)-one | 42.70 | 2.24 | 12.45 | 7.11 | 35.50 |
The combination of these analytical methodologies provides a robust framework for the comprehensive characterization of This compound and its intermediates, ensuring the structural integrity and purity of these valuable chemical entities.
Future Research Trajectories and Therapeutic Potential of 5 Furan 2 Yl 1,6 Naphthyridin 2 1h One Derivatives
Exploration of Novel Substitution Patterns for Enhanced Bioactivity and Selectivity
The therapeutic efficacy of 1,6-naphthyridin-2(1H)-one derivatives is intrinsically linked to the substitution patterns around the core structure. nih.gov Analysis of the existing chemical space reveals that while positions N1, C3, and C7 have been extensively modified, the C5 position remains a frontier for novel structural diversification. nih.gov The introduction of a furan-2-yl group at C5 is a key step in this direction, and further exploration of substitutions on both the furan (B31954) and naphthyridinone rings is a critical future research trajectory.
Systematic structure-activity relationship (SAR) studies are essential to unlock the full potential of this scaffold. For instance, the substitution on the furan ring itself can significantly modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets. The synthesis and evaluation of derivatives with substituents at the 3'-, 4'-, and 5'-positions of the furan ring could lead to the discovery of compounds with enhanced potency and selectivity.
Furthermore, strategic modifications at other positions of the 1,6-naphthyridin-2(1H)-one core, in conjunction with the C5-furan-2-yl moiety, are crucial. Research on related naphthyridinone cores has demonstrated that substitutions at the N1 and C7 positions can dramatically impact biological activity. For example, in a series of 1,5-naphthyridin-2-one analogs, the introduction of a cyanomethyl group at the N1 position led to improved potency against bacterial topoisomerase. nih.gov Similarly, the development of 1,6-naphthyridine-2-one derivatives as fibroblast growth factor receptor 4 (FGFR4) inhibitors for colorectal cancer highlights the importance of optimizing substituents to achieve high selectivity and anti-tumor efficacy. nih.gov
Future research should, therefore, focus on creating a diverse library of 5-(furan-2-yl)-1,6-naphthyridin-2(1H)-one derivatives with systematic variations at all accessible positions. This will enable a comprehensive understanding of the SAR and facilitate the identification of lead compounds with superior therapeutic profiles.
Development of Targeted Delivery Systems for Specific Biological Applications
While the intrinsic bioactivity of this compound derivatives is a primary focus, the development of advanced drug delivery systems is a parallel and equally important research avenue. Targeted delivery strategies aim to increase the therapeutic index of a drug by maximizing its concentration at the site of action while minimizing off-target effects and systemic toxicity. nih.gov
For derivatives of this compound, particularly those developed as anticancer agents, targeted delivery to tumor tissues would be highly advantageous. This can be achieved through the use of nanocarriers, such as liposomes or polymeric nanoparticles, which can exploit the enhanced permeability and retention (EPR) effect in solid tumors. Furthermore, these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on cancer cells, leading to active targeting.
Another promising approach is the use of "smart" polymers that respond to specific stimuli in the tumor microenvironment, such as changes in pH or enzyme levels. For instance, a hydrogel-based system could be designed to release the naphthyridinone derivative in a controlled manner specifically at the tumor site. The development of such targeted delivery systems for this compound derivatives holds the potential to significantly enhance their therapeutic efficacy and reduce side effects.
Advanced Mechanistic Elucidation through High-Throughput Omics Technologies
A deep understanding of the mechanism of action is fundamental for the rational development of any therapeutic agent. While initial biological screening can identify the primary target of a compound, a comprehensive picture of its cellular effects requires a more global approach. High-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to elucidate the complex biological pathways modulated by this compound derivatives.
For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles in response to treatment with a derivative, providing insights into the downstream signaling pathways affected. Proteomic studies can identify the protein interaction partners of the compound, helping to confirm its primary target and uncover potential off-target effects. Metabolomics can shed light on the metabolic reprogramming induced by the compound in cancer cells.
By integrating data from these different omics platforms, researchers can construct a comprehensive systems-level understanding of the compound's mechanism of action. This knowledge is invaluable for predicting potential resistance mechanisms, identifying biomarkers for patient stratification, and discovering novel therapeutic combinations. The application of omics technologies to the study of this compound derivatives represents a key future direction for advancing their clinical translation.
Rational Drug Design Approaches Based on Deepened Computational Insights
In parallel with experimental studies, computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. These approaches can provide valuable insights into the structure-property relationships of this compound derivatives and guide the rational design of new compounds with improved properties.
Computational studies on related furanone derivatives have shown that structural modifications can significantly impact their electronic properties and reactivity. ajchem-b.com Similar in silico investigations can be applied to the this compound scaffold to predict parameters such as binding affinity to target proteins, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity.
Molecular docking and molecular dynamics simulations can be used to visualize the binding mode of these derivatives to their biological targets at the atomic level. This information is crucial for understanding the key interactions that govern potency and selectivity and for designing new modifications that can enhance these interactions. For instance, if the furan ring is involved in a critical hydrogen bond or hydrophobic interaction, this can be leveraged in the design of new analogs.
By integrating computational predictions with experimental validation, the drug discovery process can be significantly accelerated, and the chances of success increased. The application of rational drug design principles, fueled by deepened computational insights, will be instrumental in optimizing the therapeutic potential of this compound derivatives.
Q & A
Q. What are the common synthetic routes for 5-(Furan-2-yl)-1,6-naphthyridin-2(1H)-one?
The synthesis of 1,6-naphthyridin-2(1H)-one derivatives typically involves two strategies:
- Cyclization from aminonicotinonitrile/aminonicotinic acid precursors : For example, condensation of 4-aminonicotinic acid with diethyl malonate yields 4-hydroxy-substituted derivatives (e.g., compound 31 ) .
- Preformed pyridone disconnections : This approach involves strategic bond disconnections (e.g., C5–C6 or C7–C8) to assemble the naphthyridinone core (Figure 8 in ) .
For furan-2-yl functionalization, Suzuki–Miyaura cross-coupling is widely used. For instance, 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one undergoes sequential cross-coupling to introduce aryl/heteroaryl groups .
Q. How is the purity and structure of this compound characterized?
Q. What are typical functional group modifications for initial structure-activity relationship (SAR) studies?
Common modifications include:
- Halogenation : Nitration or iodination at C3/C5 positions to enhance electrophilicity for cross-coupling (e.g., 3-nitro derivatives via fuming HNO ).
- Side-chain substitutions : Introducing methyl, propionyl, or hydroxyethyl groups to modulate solubility and target binding (e.g., Swern oxidation of 5-(1-hydroxyethyl) derivatives to ketones ).
Advanced Research Questions
Q. How can structural optimization improve selectivity for FGFR4 in hepatocellular carcinoma (HCC)?
- Targeted Design : Exploit FGFR4’s unique Cys552 residue for covalent binding. Compound A34 () incorporates a 1,6-naphthyridin-2(1H)-one core with a furan-2-yl group, achieving IC = 1.2 nM against FGFR4 and >100-fold selectivity over FGFR1–3 .
- Pharmacokinetic Optimization : Adjust logP (e.g., via methyl/pyridinyl groups) to enhance oral bioavailability. A34 showed a plasma half-life of 6.2 h in mice .
Q. What strategies mitigate low yields in Suzuki–Miyaura cross-coupling reactions?
Q. How to resolve discrepancies in biological activity data across studies?
- Control Standardization : Ensure consistent cell lines (e.g., Hep-3B vs. Huh7 HCC models may show varying FGFR4 dependency) .
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450 interactions) that may skew IC values .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
